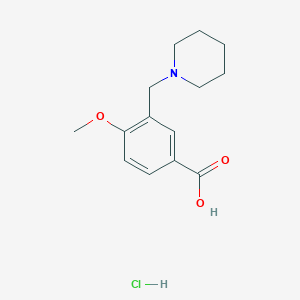

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride

CAS No.: 856309-58-5

Cat. No.: VC3420784

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856309-58-5 |

|---|---|

| Molecular Formula | C14H20ClNO3 |

| Molecular Weight | 285.76 g/mol |

| IUPAC Name | 4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO3.ClH/c1-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-2-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17);1H |

| Standard InChI Key | JCCNSLMDTZMOPD-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2.Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2.Cl |

Introduction

Physical and Chemical Properties

Structural Characteristics

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride features a benzoic acid scaffold functionalized with specific substituents that define its chemical identity. The compound contains a methoxy group at the 4-position of the benzene ring and a piperidin-1-ylmethyl substituent at the 3-position. This arrangement of functional groups contributes to the compound's unique chemical behavior and potential biological interactions.

The complete structural information is summarized in the following table:

| Structural Element | Description |

|---|---|

| Core Structure | Benzoic acid |

| Position 3 | Piperidin-1-ylmethyl group |

| Position 4 | Methoxy group |

| Salt Form | Hydrochloride |

Physical Properties

The key physical properties of 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride are presented in the table below:

| Property | Value |

|---|---|

| CAS Number | 856309-58-5 |

| Molecular Formula | C₁₄H₂₀ClNO₃ |

| Molecular Weight | 285.76 g/mol |

| Physical State | Not specified in available data |

| Solubility | Not specified in available data |

| Melting Point | Not specified in available data |

The compound's molecular weight of 285.76 g/mol places it within a range that is typically favorable for drug-like properties, according to Lipinski's Rule of Five, which is commonly used to evaluate the drug-likeness of chemical compounds.

Chemical Properties

The chemical reactivity of 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride is influenced by its functional groups. The carboxylic acid group provides a site for derivatization through esterification, amidation, and other transformations, making it a versatile building block for the synthesis of more complex structures.

The piperidine nitrogen provides basic properties and can participate in acid-base reactions and hydrogen bonding, which may influence the compound's solubility and interaction with biological targets. The methoxy group contributes to the electron density of the aromatic ring and may affect the compound's lipophilicity and membrane permeability.

Synthesis and Chemical Reactions

The synthesis of 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride involves several carefully controlled chemical reactions to achieve the desired structure with high purity and yield.

Reaction Conditions and Considerations

The synthesis of 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride requires careful attention to reaction conditions to achieve optimal yields and purity. Key considerations include:

-

Selection of appropriate solvents compatible with the reactants and intermediates

-

Temperature control to manage reaction rates and minimize side reactions

-

pH adjustment to facilitate specific reaction steps

-

Purification techniques to isolate the desired product from reaction mixtures

-

Conversion to the hydrochloride salt, which typically involves treatment with hydrogen chloride in an appropriate solvent

Biological Activities

Research into the biological activities of 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride and structurally related compounds suggests several potential areas of pharmacological interest.

Pharmacological Profile

-

Structurally similar 4-methoxy-3-(piperidin-4-yl) benzamides have been identified as inhibitors of the choline transporter (CHT), which plays a crucial role in cholinergic neurotransmission

-

Some analogs in this structural class have shown selectivity for specific biological targets, suggesting potential for targeted therapeutic applications

-

Structure-activity relationship studies of related compounds have revealed that the positioning and nature of substituents around the core structure significantly influence biological activity and selectivity

Therapeutic Applications and Research

Based on its structural features and the known activities of related compounds, 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride may have potential applications in several therapeutic areas.

Current Research Findings

Current research involving this compound or structurally similar derivatives has focused on several potential therapeutic applications:

-

Diabetes Management: The potential inhibition of DPP-IV suggests possible applications in diabetes treatment, as DPP-IV inhibitors are an established class of anti-diabetic medications.

-

Cancer Research: Preliminary research suggests activity against certain cancer cell lines, indicating potential applications in oncology research.

-

Neuropharmacology: Related compounds have shown activity as choline transporter inhibitors, suggesting potential applications in neurological research. For example, the compound ML352, which shares structural similarities, has been identified as a potent and selective inhibitor of the choline transporter based on a drug-like scaffold .

Comparison with Similar Compounds

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride possesses distinctive structural features that differentiate it from other related compounds, potentially influencing its biological activity profile.

Structural Comparisons

The compound differs from similar structures in several important ways:

-

It features a unique combination of a methoxy group and a piperidine linkage, distinguishing it from compounds like methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride and 4-piperidin-1-ylmethyl-benzoic acid.

-

Unlike some related benzamide derivatives that have been studied as choline transporter inhibitors, 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride maintains the carboxylic acid functionality rather than an amide group .

-

The positioning of substituents on the benzoic acid core (methoxy at position 4 and piperidin-1-ylmethyl at position 3) creates a distinct electronic and steric environment that may influence binding interactions with biological targets.

Activity Comparisons

-

Small structural modifications can significantly impact biological activity and selectivity, as observed in structure-activity relationship studies of similar benzamide derivatives .

-

The position and nature of substituents on the aromatic ring can influence pharmacokinetic properties and target selectivity .

-

Conversion of the carboxylic acid to an amide, as in some related compounds, can alter the compound's biological activity profile, potentially enhancing potency against specific targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume